2-Fluoro-4-amino-5-bromo-benzaldehyde
Description
Significance of Aryl Halides and Amino-Substituted Benzaldehydes as Advanced Synthons
Aryl halides, organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental synthons in organic synthesis. The presence of halogen atoms like bromine and fluorine on a benzaldehyde (B42025) scaffold significantly enhances its utility. chemimpex.com Halogens can serve as reactive handles for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemimpex.com This reactivity is crucial for the construction of complex molecular architectures.
The amino group, when present on a benzaldehyde ring, acts as a powerful directing group and can be a key pharmacophore element in drug design. fastercapital.com Amino-substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and are instrumental in the synthesis of pharmaceuticals. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde and halogen substituents creates a unique electronic environment that can be exploited for selective chemical transformations.
Strategic Importance of Multi-Substituted Aromatic Scaffolds in Chemical Science
Multi-substituted aromatic scaffolds are central to the development of new therapeutic agents and functional materials. numberanalytics.com The precise placement of different functional groups on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties. jocpr.com This control is essential for optimizing interactions with biological targets such as enzymes and receptors, thereby enhancing efficacy and selectivity. jocpr.com In drug discovery, aromatic rings are frequently found in approved drugs and are considered vital components for establishing stable three-dimensional structures necessary for biological activity. jocpr.comresearchgate.net The ability to modify these scaffolds through substitutions is a cornerstone of lead optimization in medicinal chemistry. sigmaaldrich.com The rigidity and planarity of the aromatic core provide a stable framework for appending various functionalities, which can influence properties like bioavailability and metabolic stability. jocpr.com
Overview of Current Research Trajectories Involving 2-Fluoro-4-amino-5-bromo-benzaldehyde
A review of scientific literature and chemical databases indicates that this compound (CAS No: 2386788-83-4) is a recognized chemical entity. capotchem.cn However, there is a notable absence of dedicated research articles detailing its specific synthesis, characterization, or application in academic or industrial research. While its isomers, such as 2-Amino-5-bromo-4-fluoro-benzaldehyde, are commercially available and referenced in supplier databases, the specific research trajectories for this compound are not well-documented in publicly accessible literature. This suggests that the compound may be a novel or niche reagent, with its potential applications yet to be extensively explored and published.
Chemical Compound Data
The following tables provide key information on this compound and a closely related, more documented isomer.
Table 1: Physicochemical Properties of this compound Data sourced from chemical supplier specifications. capotchem.cn
| Property | Value |
| CAS Number | 2386788-83-4 |
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 218.02 g/mol |
Table 2: Properties of Isomer 2-Amino-5-bromo-4-fluoro-benzaldehyde This isomer is presented for illustrative context due to the limited published data on the primary subject.
| Property | Value | Source |
| CAS Number | 315188-30-8 | chemicalbook.com |
| Molecular Formula | C₇H₅BrFNO | chemicalbook.com |
| Molecular Weight | 218.02 g/mol | chemicalbook.com |
| Boiling Point (Predicted) | 297.5 ± 40.0 °C | chemicalbook.com |
| Density (Predicted) | 1.761 ± 0.06 g/cm³ | chemicalbook.com |
| Appearance | Solid | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromo-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQYGKWZQCINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4 Amino 5 Bromo Benzaldehyde
Foundational Synthetic Routes to Substituted Benzaldehydes
The classical approaches to synthesizing substituted benzaldehydes rely on a series of well-established reactions that manipulate functional groups on the aromatic ring. These methods hinge on the principles of electrophilic and nucleophilic aromatic substitution, where the directing effects of existing substituents guide the position of incoming groups.
Regioselective halogenation is a critical step in the synthesis of specifically substituted aromatic compounds. The primary challenge is to control the position of halogen introduction on a pre-substituted ring. The directing ability of the substituents already present on the aromatic system dictates the outcome of electrophilic halogenation.
In the context of synthesizing precursors for 2-Fluoro-4-amino-5-bromo-benzaldehyde, a common starting material is a fluoroaniline or a protected version thereof. The amino group (-NH2) or its acetylated form (-NHCOCH3) is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. When both are present, the powerful activating effect of the amino group dominates the directing outcome.
For instance, the bromination of 2-fluoroaniline places the bromine atom at the C4 position, para to the fluorine and ortho to the amino group, to yield 4-bromo-2-fluoroaniline. prepchem.comgoogle.com Similarly, bromination of 4-fluoroaniline with N-Bromosuccinimide (NBS) in DMF selectively yields 2-bromo-4-fluoroaniline, where the bromine is introduced ortho to the strongly directing amino group. chemicalbook.comgoogle.com The development of regioselective electrophilic aromatic brominations is a high-priority area in synthetic chemistry due to the utility of aryl bromides as intermediates. mdpi.com
Table 1: Examples of Regioselective Bromination Reactions
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 2-Fluoroaniline | N-Bromosuccinimide | 4-Bromo-2-fluoroaniline | Not specified |
| 4-Fluoroaniline | N-Bromosuccinimide | 2-Bromo-4-fluoroaniline | 95% chemicalbook.com |
This table illustrates common regioselective bromination reactions on substituted aromatic rings.
Introducing an amino group onto a halogenated benzaldehyde (B42025) precursor is typically achieved through nucleophilic aromatic substitution (SNAr) or, more recently, through transition metal-catalyzed reactions. In an SNAr reaction, a potent nucleophile like ammonia (B1221849) or an amide anion displaces a halide from an aromatic ring. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen).
For precursors to this compound, direct amination of a dihalogenated benzaldehyde can be challenging due to the specific substitution pattern. Modern methods, such as the Buchwald-Hartwig amination, have become powerful alternatives. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with broader substrate scope than traditional methods. It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. This method is highly effective for coupling amines with aryl bromides.
The introduction of the aldehyde group (-CHO), known as formylation, is a key step in synthesizing benzaldehydes. This can be accomplished through several named reactions, which can be broadly categorized as electrophilic or nucleophilic.
Electrophilic Formylation:
Vilsmeier-Haack Reaction: This method involves treating an electron-rich aromatic compound, such as an aniline derivative, with a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The highly reactive Vilsmeier reagent acts as the electrophile. This is a suitable method for formylating activated rings, such as those containing amino groups.
Gattermann and Gattermann-Koch Reactions: These reactions use carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide and HCl (Gattermann) with a Lewis acid catalyst to formylate aromatic rings. They are generally applicable to less activated systems than the Vilsmeier-Haack reaction.
Duff Reaction: This reaction uses hexamethylenetetramine to formylate highly activated aromatic compounds like phenols.
A direct synthesis route for 2-fluoro-5-bromobenzaldehyde involves the reaction of o-fluorobenzaldehyde with a brominating reagent under Lewis acid catalysis. google.com This positions the bromine para to the fluorine atom. Subsequent nitration and reduction would be required to introduce the amino group at the C4 position.
Nucleophilic Formylation: This strategy involves the reaction of an organometallic species (e.g., an aryllithium or Grignard reagent) with a formylating agent like DMF. For example, a bromo-fluoro-aniline could be protected and then subjected to metal-halogen exchange with an organolithium reagent, followed by quenching with DMF to introduce the aldehyde group.
Advanced Synthetic Strategies for Complex Benzaldehyde Derivatives
Modern organic synthesis often employs transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance, enabling the construction of complex molecules that are difficult to access through classical methods.
Transition metal-catalyzed reactions, particularly those using palladium, have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. acs.orgrug.nlresearchgate.net These reactions allow for the precise and efficient coupling of two fragments, typically an organohalide and an organometallic reagent or another partner. For the synthesis of complex benzaldehydes, these methods can be used to build the substituted aromatic core or to introduce the final functional groups. Palladium-catalyzed methods are particularly noted for their versatility in synthesizing substituted benzaldehydes from aryl chlorides and bromides. researchgate.net
While the final structure of this compound does not involve a new C-C bond relative to its aniline precursor, these coupling reactions are fundamental in creating more complex benzaldehyde derivatives or in synthesizing the necessary precursors.
Suzuki Coupling: This reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. A suitably substituted aryl bromide could be coupled with a boronic acid to introduce a new carbon substituent.
Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst. It is a powerful tool for the arylation of alkenes.
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with various organic electrophiles, including aryl halides. A key advantage of the Stille coupling is that the organostannanes are often stable and tolerant of many functional groups.
Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Key Features |
|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Mild conditions, high functional group tolerance, non-toxic byproducts. |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Forms substituted alkenes, versatile for C-C bond formation. |
| Stille Coupling | Organohalide + Organostannane | Tolerant of a wide range of functional groups, stable reagents. |
This table summarizes prominent palladium-catalyzed reactions used in the synthesis of complex organic molecules.
These advanced catalytic methods provide a robust toolkit for chemists to construct complex and highly functionalized benzaldehyde derivatives with a level of precision and efficiency often unattainable through more traditional synthetic routes.
Transition Metal-Catalyzed Cross-Coupling Reactions
Catalytic C-N and C-O Bond Formation Strategies
The introduction of amino (C-N) and oxygen-containing functionalities (C-O) onto an aromatic ring is pivotal for constructing molecules like this compound. Modern catalytic methods offer powerful tools for forging these bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for C-N bond formation. tcichemicals.com This methodology allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. tcichemicals.com In a hypothetical synthesis of the target compound, a precursor such as 2-fluoro-4,5-dibromobenzaldehyde could be selectively aminated at the C4 position using this reaction. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.
For C-O bond formation, N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts. NHC catalysis can facilitate the activation of aldehyde C-H bonds, enabling transformations like oxidative esterification. mdpi.com While this is more relevant for converting an aldehyde to an ester, related catalytic systems can be envisioned for introducing oxygen-containing groups onto the aromatic ring itself, often through copper or palladium catalysis.
Table 1: Comparison of Catalytic Bond Formation Strategies
| Strategy | Bond Formed | Typical Catalyst | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Palladium complexes (e.g., Pd(dba)2) with phosphine ligands | Wide substrate scope, applicable to various amines and aryl halides. tcichemicals.com |
| NHC-Catalyzed Oxidative Coupling | C-O | N-Heterocyclic Carbenes (derived from triazolium salts) | Activates aldehyde C-H bonds under oxidative conditions. mdpi.com |
| Ullmann Condensation | C-N / C-O | Copper catalysts | Classic method, often requires high temperatures but is effective for certain substrates. |
Directed Ortho-Metalation (DoM) and Lithium-Halogen Exchange Approaches
Regioselective functionalization of highly substituted aromatic rings is a significant challenge. Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful strategies to control the placement of incoming functional groups.
Directed Ortho-Metalation (DoM) utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. uwindsor.cabaranlab.orgharvard.edu The resulting aryllithium species can then react with an electrophile to introduce a new substituent. For a molecule like the target compound, a strategically placed DMG, such as an amide or a carbamate, could be used to introduce the fluorine or aldehyde group at a specific position on the benzene (B151609) ring. The hierarchy of directing groups allows for precise control over the reaction sequence. uwindsor.ca
Lithium-Halogen Exchange is an extremely fast reaction where an organolithium reagent exchanges with an aryl halide (typically bromide or iodide). wikipedia.orgias.ac.in This reaction proceeds rapidly even at very low temperatures and is often faster than competing nucleophilic addition or proton transfer. wikipedia.orgharvard.edu A potential route to this compound could involve the synthesis of a 1,2,4,5-tetrasubstituted benzene precursor, where one of the halogens (e.g., an iodine at the C1 position) is selectively swapped with lithium, followed by quenching with an electrophilic formylating agent (like N,N-dimethylformamide, DMF) to install the aldehyde functionality. harvard.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
Multi-Component Reactions (MCRs) Incorporating Aldehyde Functionalities
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a direct MCR for a complex structure like this compound is not readily established, MCRs are widely used to generate highly functionalized heterocyclic and aromatic systems.
For instance, reactions like the Ugi or Passerini reactions involve aldehydes and amines as key components. nih.gov A strategy could involve a multi-component reaction to first build a complex scaffold, which is then further elaborated to the final target. Recently, a copper-mediated multicomponent reaction of an amine, an aldehyde, and BrCF2CO2K was developed to synthesize α-aminoamide derivatives, demonstrating the power of MCRs to rapidly build molecular complexity from simple starting materials. nih.gov Such a strategy could potentially be adapted to incorporate the specific functionalities required for the target benzaldehyde.
Photochemical and Electrochemical Synthesis Pathways
Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods as sustainable alternatives to traditional reagent-based transformations.
Photochemical synthesis uses light to promote chemical reactions. beilstein-journals.org Aromatic aldehydes can act as photoinitiators or participate directly in photochemical transformations. beilstein-journals.org For example, photochemical routes can be used for C-H functionalization or the formation of complex cyclic systems. nih.gov A potential application in the synthesis of the target compound could involve a light-mediated halogenation or functionalization of a benzaldehyde precursor.
Electrochemical synthesis uses electrical current to drive oxidation and reduction reactions. gre.ac.uk This approach can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. A well-established electrochemical process is the oxidation of benzyl alcohols to the corresponding benzaldehydes. azom.com A synthetic route could therefore target the synthesis of 2-fluoro-4-amino-5-bromo-benzyl alcohol, which would then be cleanly oxidized to the desired aldehyde using an electrochemical cell. azom.com This method avoids the use of heavy metal oxidants and simplifies product purification.
Sustainable and Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. scielo.org.mxresearchgate.net This involves considerations such as maximizing atom economy, minimizing waste, and using safer solvents and catalysts. scielo.org.mxresearchgate.net
Atom Economy and E-Factor Analysis for Process Efficiency
Atom Economy is a theoretical measure of how many atoms from the starting materials are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process. Rearrangement and addition reactions have 100% atom economy, while substitution and elimination reactions are inherently less efficient.
E-Factor (Environmental Factor) provides a more practical measure of waste generation. It is calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-factor indicates a greener process. The pharmaceutical industry, which often involves complex multi-step syntheses, traditionally has very high E-factors.
Table 2: Hypothetical Atom Economy and E-Factor for a Synthetic Step
| Parameter | Definition | Hypothetical Example: Bromination |
|---|---|---|
| Atom Economy | (Molecular Mass of Product / Sum of Molecular Masses of all Reactants) x 100% | For bromination of 2-fluoro-4-aminobenzaldehyde with Br2, the atom economy would be less than 100% due to the formation of HBr as a byproduct. |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | Includes byproducts, solvent losses, and catalyst waste. A high-yielding reaction using a recyclable solvent and catalyst would have a much lower E-factor than a process with stoichiometric reagents and solvent-intensive workups. |
Development of Catalyst Systems for Waste Minimization
Catalysis is a fundamental pillar of green chemistry. Catalysts increase reaction rates and selectivity, often allowing for milder reaction conditions, and are only required in small amounts. The development of recoverable and recyclable catalyst systems is key to minimizing waste. semanticscholar.orgrsc.org
For reactions relevant to the synthesis of this compound, several catalytic strategies can minimize waste:
Heterogeneous Catalysts: Using solid-supported catalysts (e.g., palladium on carbon for hydrogenation/dehalogenation, or metal oxides for oxidation) simplifies catalyst removal and recycling, reducing process waste. mdpi.comgoogle.com
Biocatalysis: Employing enzymes for specific transformations can lead to high selectivity under mild, aqueous conditions, significantly reducing the environmental impact. scielo.org.mxresearchgate.net
Aqueous Phase Catalysis: Designing catalysts that are soluble in water allows for easy separation from organic products and potential recycling of the aqueous catalyst phase. semanticscholar.org
By integrating these advanced catalytic systems, the synthesis of complex molecules can be achieved with significantly improved efficiency and a reduced environmental footprint. semanticscholar.org
Application of Alternative Reaction Media (e.g., Solvent-Free, Water-Based, Ionic Liquids)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose health and environmental hazards. Consequently, research has focused on benign alternatives such as water, ionic liquids, or eliminating the solvent altogether.
Water-Based Synthesis
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its application in organic synthesis can simplify work-up procedures and reduce waste. For instance, the synthesis of related compounds such as 5-Bromo-2-fluorobenzaldehyde has been successfully performed in an aqueous sulfuric acid solution. In one example, 2-fluorobenzaldehyde was reacted with potassium bromate in aqueous sulfuric acid at 90°C to yield the product. chemicalbook.com Similarly, radiochemical synthesis of [2-18F]-5-bromo-4-fluorobenzaldehyde has been developed utilizing an aqueous fluoride (B91410) solution in the initial step. actachemscand.org These examples demonstrate the feasibility of using water-based systems for the halogenation of fluorobenzaldehyde precursors, a key step that could be adapted for the synthesis of this compound.
Ionic Liquids
Ionic liquids (ILs) are salts with melting points near or below room temperature, often referred to as "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. umk.pl These properties make them attractive media for chemical reactions. While a direct synthesis of this compound in ionic liquids is not documented, their application in reactions involving similar substrates is well-established. For example, Brønsted acidic ionic liquids have been used as both catalyst and solvent in the Claisen-Schmidt condensation of benzaldehyde derivatives to produce chalcones. dicp.ac.cn Three-component reactions to synthesize α–aminophosphonates and other complex molecules have also been efficiently carried out in various ionic liquids, such as [BMIM][BF4] and [BMIM][Br], often with the ionic liquid being recyclable. umk.plsemanticscholar.org The use of an appropriate ionic liquid could potentially facilitate the synthesis of the target compound by enhancing reaction rates and simplifying product isolation.
Table 1: Application of Ionic Liquids in Syntheses Involving Benzaldehyde Derivatives
| Reaction Type | Benzaldehyde Derivative | Ionic Liquid | Role of IL | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Benzaldehyde | –SO3H functionalized ILs | Dual Catalyst and Solvent | dicp.ac.cn |
| Three-Component Synthesis | Aromatic Aldehydes | [MIM-(CH2)4SO3H][CF3SO3] | Catalyst/Medium | semanticscholar.org |
| Three-Component Condensation | p-methylbenzaldehyde | [bmim][Br] | Reaction Additive/Medium | umk.pl |
Solvent-Free Reactions
The most environmentally friendly approach is to conduct reactions without a solvent. Solvent-free, or neat, reactions reduce waste, cost, and the hazards associated with solvent use. This technique is often paired with other process intensification methods, such as microwave irradiation. For example, an efficient and eco-friendly one-pot, three-component domino reaction for synthesizing quinolin-4-ylmethoxychromen-4-ones from aldehydes and anilines has been developed under solvent-free and microwave conditions. nih.gov This highlights the potential for developing a solvent-free synthetic route for this compound, particularly for condensation or multi-component reactions in its synthesis pathway.
Energy Efficiency and Process Intensification (e.g., Microwave-Assisted Synthesis, Flow Chemistry)
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Microwave-assisted synthesis and flow chemistry are two key technologies in this domain that offer significant advantages over traditional batch processing.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times, increase product yields, and improve purity. nih.govirphouse.com The synthesis of 2-bromo-4-fluorobenzaldehyde from 2-bromo-4-fluorobenzyl alcohol has been achieved by irradiation in a microwave reactor at 55°C for 1 hour. chemicalbook.com In other studies, various bioactive heterocyclic compounds have been synthesized in high yields with significantly shorter reaction times under microwave irradiation compared to conventional heating methods. mdpi.com For instance, the synthesis of certain pyrazolo[1,5-a]pyrimidines was achieved in minutes under microwave conditions, demonstrating the efficiency of this technology. nih.gov These findings suggest that microwave-assisted synthesis could be a highly effective method for one or more steps in the production of this compound.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazolo[3,4-d]pyrimidine-3-ones
| Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Microwave Irradiation | N/A | 5-8 min | Good | nih.gov |
Flow Chemistry
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over batch production. These include superior heat and mass transfer, precise control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability. nih.govacs.org Transposing reactions from batch to flow has been shown to result in markedly better yields and shorter reaction times. For example, an aldol (B89426) reaction that required 24 hours to reach completion in a batch process achieved 100% conversion in just 20 minutes in a flow reactor. nih.gov Similarly, multi-step syntheses, including Grignard reactions and carbonyl additions for preparing pharmaceutical intermediates, have been successfully implemented in continuous-flow systems. nih.gov The application of flow chemistry could enable a safer, more efficient, and scalable synthesis of this compound, particularly for exothermic or unstable reaction steps. thieme-connect.dethieme-connect.de
Table 3: Comparison of Flow Chemistry vs. Batch Processing for an Aldol Reaction
| Method | Reaction Time | Conversion | Reference |
|---|---|---|---|
| Flow Chemistry | 20 minutes | 100% | nih.gov |
Chemical Reactivity and Transformation Chemistry of 2 Fluoro 4 Amino 5 Bromo Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a key center of electrophilicity in the molecule, making it susceptible to attack by a diverse range of nucleophiles. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-donating amino group at the para-position and the electron-withdrawing fluoro and bromo groups at the ortho and meta positions, respectively, create a nuanced electronic environment that influences the reactivity of the carbonyl carbon.
Nucleophilic addition is a characteristic reaction of aldehydes. The partial positive charge on the carbonyl carbon invites attack from nucleophiles, leading to the formation of a tetrahedral intermediate that can then be protonated to yield the final addition product. science.gov
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. youtube.comlibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon of 2-Fluoro-4-amino-5-bromo-benzaldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a proton source, such as undissociated HCN, yields the corresponding cyanohydrin. libretexts.orgyoutube.com This transformation is significant as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Imine and Hydrazone Synthesis: Primary amines and related compounds react with aldehydes in a condensation reaction to form imines (also known as Schiff bases) and hydrazones, respectively. asianpubs.orgmasterorganicchemistry.com The reaction of this compound with a primary amine would proceed via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. nih.gov This intermediate then dehydrates, often under acid catalysis, to form the C=N double bond characteristic of an imine. masterorganicchemistry.com Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., benzoic acid hydrazide) produces the corresponding hydrazone. asianpubs.orgresearchgate.net These derivatives are often stable, crystalline solids and are important in both synthesis and biological contexts. asianpubs.org
| Reaction Type | Nucleophile | Intermediate | Product |
| Cyanohydrin Formation | Cyanide ion (CN⁻) | Tetrahedral alkoxide | 2-(2-Fluoro-4-amino-5-bromophenyl)-2-hydroxyacetonitrile |
| Imine Synthesis | Primary Amine (R-NH₂) | Hemiaminal | N-(2-Fluoro-4-amino-5-bromobenzylidene)alkanamine |
| Hydrazone Synthesis | Hydrazine (H₂N-NH₂) | Hemiaminal derivative | (2-Fluoro-4-amino-5-bromobenzylidene)hydrazine |
Condensation reactions involving the aldehyde group are fundamental C-C bond-forming strategies in organic synthesis.
Aldol (B89426) and Knoevenagel Condensations: While the Aldol condensation requires an enolizable aldehyde, this compound, being aromatic, cannot self-condense. However, it can act as the electrophilic partner in a crossed Aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. The Knoevenagel condensation involves the reaction of the aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base. nih.govmdpi.com The reaction proceeds via a carbanionic intermediate attacking the carbonyl carbon, followed by dehydration to yield a new C=C double bond. nih.gov
Henry Reaction: The Henry (or nitro-aldol) reaction is the condensation of an aldehyde with a nitroalkane in the presence of a base. This compound would react with a nitroalkane like nitromethane (B149229) to form a β-nitro alcohol.
Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction would convert the carbonyl group of this compound into a C=C double bond, with the structure of the resulting alkene determined by the specific ylide used.
Pinacol Coupling: This reaction involves the reductive coupling of two aldehyde molecules using a metal, such as magnesium, to form a 1,2-diol. For this compound, this would result in a symmetrical diol product.
The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding 2-fluoro-4-amino-5-bromobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) to avoid side reactions with the amino group. Aerobic oxidation using catalyst systems like CuI/TEMPO can also be employed under mild conditions. orgsyn.org
Reduction: Selective reduction of the aldehyde group to a primary alcohol (2-fluoro-4-amino-5-bromobenzyl alcohol) can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, typically used in alcoholic solvents. beilstein-journals.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively perform this reduction, though it is less chemoselective. orgsyn.org
| Transformation | Reagent Examples | Product |
| Oxidation | KMnO₄, CrO₃, Tollens' Reagent | 2-Fluoro-4-amino-5-bromobenzoic acid |
| Reduction | NaBH₄, LiAlH₄ | 2-Fluoro-4-amino-5-bromobenzyl alcohol |
Reactivity of the Bromo Substituent
The bromine atom attached to the aromatic ring is a versatile handle for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govscispace.comrsc.org The C-Br bond in this compound can be readily activated by a palladium(0) catalyst in an oxidative addition step, initiating the catalytic cycle.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would replace the bromine atom with the organic group from the boron reagent.
Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new, substituted alkene.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. nih.gov This would allow for the introduction of a secondary or tertiary amino group at the 5-position.
| Coupling Reaction | Reactant | Catalyst System | Bond Formed |
| Suzuki | R-B(OH)₂ | Pd catalyst + Base | C-C |
| Heck | Alkene | Pd catalyst + Base | C-C |
| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | C-C (sp) |
| Buchwald-Hartwig | R₂NH | Pd catalyst + Base | C-N |
Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the aldehyde group is a moderately electron-withdrawing group, but it is meta to the bromo substituent, providing minimal activation. The fluoro group is ortho to the bromine, and while highly electronegative, its activation effect is complex. The amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack.
Therefore, SNAr reactions at the bromine position are generally expected to be difficult under standard conditions. However, the presence of the fluorine atom offers a potential alternative site for SNAr. Fluorine is an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond, which facilitates the initial nucleophilic attack. youtube.com The aldehyde group is para to the fluorine, and the amino group is ortho, which would direct and activate this position for nucleophilic attack. Consequently, a strong nucleophile might preferentially displace the fluorine atom over the bromine atom in an SNAr reaction.
Organometallic Reagent Introduction via Halogen-Metal Exchange
The bromine atom in this compound is susceptible to halogen-metal exchange, a powerful tool for creating a nucleophilic carbon center on the aromatic ring. This transformation is typically achieved by treating the substrate with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures to prevent side reactions.
The reaction proceeds via the replacement of the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. The presence of other functional groups on the ring—namely the amino, fluoro, and aldehyde moieties—complicates this reaction. The acidic proton of the amino group will be readily deprotonated by the organolithium reagent, necessitating the use of at least two equivalents of the reagent. Furthermore, the highly nucleophilic organolithium reagent can potentially add to the electrophilic carbonyl carbon of the aldehyde group. To circumvent these issues, protection of the amino and aldehyde groups is often a necessary prerequisite for a successful and clean halogen-metal exchange.
Alternatively, Grignard reagents can be prepared via halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl). This method can sometimes offer better functional group tolerance compared to organolithium reagents. nih.gov The combination of i-PrMgCl and n-BuLi has been developed as a protocol to facilitate bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov
Once formed, the organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new substituents at the 5-position. This two-step sequence allows for the synthesis of a diverse array of derivatives that would be difficult to access through direct substitution methods.
Table 1: Potential Transformations via Halogen-Metal Exchange
| Reagent Sequence | Electrophile | Product Type (at C-5) |
| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. H₂O | Des-bromo analog |
| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. DMF (N,N-Dimethylformamide) | Formyl (dialdehyde) |
| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. CO₂ then H₃O⁺ | Carboxylic acid |
| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. CH₃I | Methyl |
| 1. i-PrMgCl·LiCl, THF | 2. Benzaldehyde (B42025) | Diphenylmethanol derivative |
Reactivity of the Amino Substituent
The primary aromatic amino group of this compound is a key functional handle for a variety of transformations, most notably through the formation of a diazonium salt. Treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium cation (-N₂⁺). This intermediate is highly valuable due to the excellent leaving group ability of dinitrogen gas (N₂).
The resulting aryl diazonium salt can undergo a range of subsequent reactions to replace the original amino group with other substituents.
Sandmeyer Reaction : This classic reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide. nih.gov For instance, treating the diazonium salt of the title compound with copper(I) bromide would yield 2-fluoro-4,5-dibromo-benzaldehyde.
Balz-Schiemann Reaction : This is a specific and important method for introducing a fluorine atom onto an aromatic ring. The diazonium salt is first precipitated as its tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. wikipedia.org Gentle heating of this isolated salt then leads to the decomposition of the diazonium group and the transfer of a fluoride (B91410) ion from the counterion to the aromatic ring, yielding an aryl fluoride. wikipedia.orgacs.org Applying this to the title compound would result in the formation of 2,4-difluoro-5-bromo-benzaldehyde.
The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, allowing it to readily participate in acylation and alkylation reactions. These reactions are often used to protect the amino group or to synthesize more complex derivatives.
Acylation : The amino group can be converted to an amide by reaction with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). This transformation is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The resulting amide is significantly less nucleophilic and less basic than the starting amine, a property often exploited for protection or to modify the electronic influence of the substituent on the ring.
Alkylation : Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination, a more controlled method, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride, NaBH₄) to the corresponding secondary or tertiary amine.
The ortho-disposition of the amino and aldehyde groups in this compound provides a scaffold for various intramolecular cyclization reactions to form heterocyclic systems. These reactions typically involve the initial formation of an imine by condensation of the amino group with a suitable reaction partner, followed by cyclization.
For example, condensation with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base can lead to the formation of quinoline (B57606) derivatives. The reaction proceeds through a Knoevenagel condensation of the aldehyde, followed by a Michael addition of the amino group and subsequent cyclization and aromatization. The specific nature of the substituents on the final heterocyclic ring depends on the chosen reaction partner.
Table 2: Examples of Potential Cyclization Reactions
| Reactant | Catalyst/Conditions | Resulting Heterocyclic Core |
| Ethyl acetoacetate | Acid or base catalysis (e.g., piperidine) | Quinolone derivative |
| Malononitrile | Base catalysis (e.g., piperidine) | Aminoquinoline derivative |
| Hydrazine | Acetic acid, heat | Phthalazine derivative |
| Guanidine | Base catalysis | Quinazoline derivative |
Influence of the Fluoro Substituent on Aromatic Reactivity and Selectivity
The fluorine atom at the 2-position exerts a significant and dualistic electronic influence on the aromatic ring, which profoundly affects its reactivity towards both electrophilic and nucleophilic substitution reactions. numberanalytics.com
Inductive Effect (-I) : Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect through the carbon-fluorine sigma (σ) bond. csbsju.edunih.gov This effect deactivates the entire aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the π-system, making it less nucleophilic. numberanalytics.comcsbsju.edu
Mesomeric/Resonance Effect (+M) : Fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. csbsju.edu This +M effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atom.
Conversely, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing inductive effect of fluorine is crucial. stackexchange.com SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex), and the rate-determining step is the initial attack of the nucleophile on the ring. stackexchange.comyoutube.com The fluorine atom helps to stabilize this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction. stackexchange.com Therefore, electron-withdrawing groups like fluorine activate the ring towards nucleophilic aromatic substitution. youtube.comlibretexts.org The substitution typically occurs at the carbon bearing the leaving group, provided that electron-withdrawing groups are positioned ortho or para to it.
Table 3: Summary of Fluorine's Electronic Effects
| Electronic Effect | Description | Impact on Electrophilic Aromatic Substitution (EAS) | Impact on Nucleophilic Aromatic Substitution (SNAr) |
| Inductive (-I) | Electron withdrawal through the σ-bond due to high electronegativity. csbsju.edunih.gov | Deactivating (slows reaction rate). numberanalytics.com | Activating (stabilizes negative intermediate). stackexchange.com |
| Mesomeric (+M) | Electron donation into the π-system via lone pairs. csbsju.edu | ortho, para-directing. | Minor effect, overshadowed by -I effect. |
Directing Effects in Functionalization Reactions
A detailed analysis of how the combined electronic and steric effects of the fluoro, amino, and bromo substituents direct incoming reagents to specific positions on the benzaldehyde ring cannot be accurately presented without experimental evidence from functionalization reactions such as nitration, halogenation, acylation, or sulfonation on this specific substrate. The activating and ortho-, para-directing effects of the amino group would be in competition with the deactivating and meta-directing nature of the aldehyde group, and the deactivating but ortho-, para-directing effects of the halogen substituents. The fluorine atom at position 2 would also exert a significant inductive effect. Predicting the outcome of this interplay requires specific studies.
Mechanistic Investigations into Chemo-, Regio-, and Stereoselectivity of Reactions
Without published research on the reactions of this compound, it is not possible to discuss the mechanistic details that govern the chemo-, regio-, and stereoselectivity of its transformations. Such a discussion would require data from kinetic studies, isotopic labeling experiments, computational modeling, or the isolation and characterization of reaction intermediates and products for reactions involving this specific molecule. For instance, understanding the chemoselectivity would involve studying how different functional groups (amino, aldehyde) react preferentially under various conditions. Regioselectivity would be understood by analyzing the distribution of products from reactions at different positions on the aromatic ring. Stereoselectivity would be relevant in reactions that could create chiral centers.
Due to the absence of this specific information in the available scientific literature, a thorough and scientifically accurate article strictly adhering to the provided outline for this compound cannot be generated at this time.
Derivatization and Scaffold Utility of 2 Fluoro 4 Amino 5 Bromo Benzaldehyde
Building Block for Diverse Heterocyclic Systems
The unique arrangement of reactive sites in 2-Fluoro-4-amino-5-bromo-benzaldehyde facilitates its use as a precursor for a wide array of heterocyclic compounds. The interplay between the nucleophilic amino group, the electrophilic aldehyde, and the reactive carbon-halogen bonds allows for a variety of cyclization strategies.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indazoles, Imidazoles, Tetrahydroquinoxalines, Thiadiazoles)
Quinolines: The synthesis of quinoline (B57606) derivatives can be envisioned through reactions such as the Friedländer annulation, where an o-aminoaryl aldehyde or ketone condenses with a compound containing a reactive α-methylene group. In this context, this compound can react with various ketones or compounds with active methylene (B1212753) groups to yield highly substituted 6-bromo-7-fluoroquinolines. The reaction conditions typically involve acid or base catalysis.
Indazoles: A practical and efficient route for the synthesis of indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). researchgate.netnih.gov This method is particularly relevant for this compound. The reaction proceeds through the formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the hydrazine nitrogen displaces the ortho-fluorine atom to form the pyrazole (B372694) ring of the indazole system. This approach offers a direct pathway to 5-bromo-4-fluoroindazoles, which are valuable scaffolds in medicinal chemistry. To circumvent the potential for the competing Wolff-Kishner reduction, O-methyloxime derivatives of the benzaldehyde (B42025) can be utilized, which effectively cyclize with hydrazine to form the desired indazole core. researchgate.net
Imidazoles: The construction of the imidazole (B134444) ring often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (Radziszewski synthesis). While not a direct 1,2-dicarbonyl precursor, the functional groups on this compound allow for its incorporation into imidazole synthesis through multi-step sequences. For instance, the aldehyde can be used to generate an α-dicarbonyl derivative, which can then undergo cyclization. Alternatively, the ortho-amino group can participate in cyclization reactions with appropriate reagents to form fused imidazole systems like benzimidazoles. organic-chemistry.org
Tetrahydroquinoxalines: Tetrahydroquinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by reduction. This compound can serve as a precursor to the required o-phenylenediamine derivative through functional group manipulation. A more direct, one-pot synthesis of tetrahydroquinoxalines from 2-aminoanilines and 1,2-dicarbonyl compounds has been developed, suggesting that derivatives of the title compound could be employed in similar strategies. nih.govorganic-chemistry.orgrsc.org
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazones derived from aldehydes. nih.govnih.gov this compound can be readily converted to its corresponding thiosemicarbazone, which upon oxidative cyclization using reagents like ferric chloride, would yield the 2-amino-5-(2-fluoro-4-amino-5-bromophenyl)-1,3,4-thiadiazole. This method provides a straightforward entry into this class of heterocycles.
| Heterocycle | General Synthetic Strategy | Potential Product from this compound |
| Quinoline | Friedländer Annulation | 6-Bromo-7-fluoroquinoline derivatives |
| Indazole | Reaction with Hydrazine | 5-Bromo-4-fluoroindazole |
| Imidazole | Radziszewski Synthesis (multi-step) | Substituted benzimidazoles |
| Tetrahydroquinoxaline | Condensation and Reduction | Substituted bromo-fluorotetrahydroquinoxalines |
| Thiadiazole | Cyclization of Thiosemicarbazone | 2-Amino-5-(2-fluoro-4-amino-5-bromophenyl)-1,3,4-thiadiazole |
Construction of Oxygen- and Sulfur-Containing Heterocycles
Benzofurans: The synthesis of benzofurans can be accomplished through various methods starting from ortho-substituted phenols. While this compound does not possess a hydroxyl group, its amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. The resulting 2-fluoro-5-bromo-4-hydroxybenzaldehyde could then undergo intramolecular cyclization reactions, such as the Perkin rearrangement or reaction with α-halo ketones followed by cyclization, to form substituted benzofurans. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.net
Benzothiophenes: Similar to benzofurans, the synthesis of benzothiophenes often starts from ortho-substituted thiophenols. The amino group of this compound can be transformed into a thiol group through the Sandmeyer reaction, yielding 2-fluoro-5-bromo-4-mercaptobenzaldehyde. This intermediate can then be subjected to cyclization reactions, for example, by reaction with an α-halo ketone followed by intramolecular condensation, to afford substituted benzothiophenes. beilstein-journals.orgorganic-chemistry.orgresearchgate.netwikipedia.orgrsc.org
Application in the Synthesis of Complex Organic Molecules
The utility of this compound extends beyond the synthesis of simple heterocyclic systems to its role as a key intermediate in the construction of more complex and biologically active molecules.
Precursor for Advanced Ligands in Catalysis
Functionalized benzaldehydes are valuable precursors for the synthesis of ligands used in transition metal catalysis. The amino and aldehyde groups of this compound can be readily derivatized to form Schiff bases, which are a prominent class of ligands. Condensation of the aldehyde with various primary amines yields imines that can coordinate to metal centers. The presence of the fluoro and bromo substituents allows for fine-tuning of the electronic properties of the resulting ligands, which can influence the catalytic activity and selectivity of the metal complex. Furthermore, the bromine atom provides a handle for further modification through cross-coupling reactions, enabling the synthesis of a diverse library of ligands. acs.orgacs.orgnih.gov
Role in the Synthesis of Polyaromatic Hydrocarbons and Fused Ring Systems
While direct application in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, the reactive sites on this compound make it a potential building block for fused ring systems. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds and extend the aromatic system. The amino and aldehyde groups can be used to construct fused heterocyclic rings, leading to complex polycyclic structures that combine aromatic and heterocyclic moieties.
Contribution to Scaffold-Based Chemical Library Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening. This compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. The aldehyde can undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations. The amino group can be acylated, alkylated, or used in cyclization reactions. The bromo and fluoro groups offer sites for nucleophilic aromatic substitution and cross-coupling reactions. This multi-faceted reactivity allows for the rapid generation of a large and diverse library of compounds from a single, readily available starting material. For instance, its utility as a precursor for quinazolinones with antitumor activity highlights its potential in generating libraries of biologically relevant scaffolds.
| Application | Key Features of this compound | Potential Synthetic Transformations |
| Advanced Ligand Synthesis | Aldehyde and amino groups for Schiff base formation; Bromo and fluoro groups for electronic tuning and further functionalization. | Condensation with amines, Suzuki/Stille coupling. |
| Fused Ring Systems | Bromo group for cross-coupling; Amino and aldehyde for heterocycle formation. | Palladium-catalyzed annulations, intramolecular cyclizations. |
| Chemical Library Synthesis | Multiple, orthogonally reactive functional groups (aldehyde, amino, bromo, fluoro). | Reductive amination, Wittig reaction, acylation, nucleophilic aromatic substitution, cross-coupling. |
Strategies for Diversity-Oriented Synthesis and Medicinal Chemistry Building Blocks
The strategic positioning of four distinct and reactive functional groups—aldehyde, amino, bromo, and fluoro—on the benzaldehyde scaffold makes this compound a highly versatile building block for diversity-oriented synthesis (DOS). This approach aims to generate a wide array of structurally diverse molecules from a common starting material, which is crucial for the exploration of chemical space in medicinal chemistry. The reactivity of each functional group can be selectively addressed to introduce molecular diversity in a controlled and systematic manner.
The aldehyde group serves as a key handle for a multitude of classic and modern organic transformations. It readily participates in condensation reactions, multicomponent reactions, and reductive aminations to generate a vast number of derivatives. For instance, condensation with various active methylene compounds, such as malonates, cyanoacetates, and nitromethane (B149229) derivatives, can yield a library of α,β-unsaturated compounds. These products can then undergo further modifications, like Michael additions or cycloadditions, to introduce additional complexity.
The primary amino group is another critical site for diversification. It can be acylated with a wide range of carboxylic acids, sulfonylated with various sulfonyl chlorides, or alkylated to introduce different substituents. Furthermore, the amino group can be a key component in the synthesis of various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of quinolines, while condensation with α-haloketones can yield substituted indoles or other nitrogen-containing heterocycles.
The bromine atom on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at this position. rsc.org This capability is particularly valuable for generating libraries of biaryl and related structures, which are common motifs in biologically active molecules. The operational simplicity and functional group tolerance of many of these reactions make them well-suited for library synthesis. rsc.org
Finally, the fluorine atom, while generally less reactive than bromine in cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. Although the amino group is electron-donating, the cumulative electron-withdrawing effect of the aldehyde and bromo substituents can facilitate the displacement of the fluoride (B91410) by strong nucleophiles under specific conditions. This provides an additional avenue for introducing diversity at a position that might be difficult to access through other means.
The interplay of these four functional groups allows for a combinatorial approach to library synthesis. By systematically varying the reagents used to react with each functional group, a large and diverse library of compounds can be rapidly assembled from the this compound scaffold. This makes it an invaluable tool for medicinal chemists in the search for new molecular entities with potential therapeutic applications.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Structures |
|---|---|---|---|
| Aldehyde | Knoevenagel Condensation | Malononitrile (B47326), Ethyl Cyanoacetate | α,β-Unsaturated Nitriles/Esters |
| Aldehyde | Wittig Reaction | Phosphonium Ylides | Substituted Alkenes |
| Aldehyde | Reductive Amination | Primary/Secondary Amines, NaBH3CN | Substituted Benzylamines |
| Aldehyde | Pictet-Spengler Reaction | Tryptamine Derivatives | Tetrahydro-β-carbolines |
| Amino | Acylation | Acyl Chlorides, Carboxylic Acids | Amides |
| Amino | Sulfonylation | Sulfonyl Chlorides | Sulfonamides |
| Amino | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinolines |
| Bromo | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl Compounds |
| Bromo | Sonogashira Coupling | Terminal Alkynes | Arylalkynes |
| Bromo | Buchwald-Hartwig Amination | Primary/Secondary Amines | Di- and Tri-substituted Anilines |
Table 2: Exemplary Library Synthesis from this compound
| Step 1: Aldehyde Derivatization (Knoevenagel) | Step 2: Bromo Derivatization (Suzuki) | Step 3: Amino Derivatization (Acylation) | Final Compound Class |
|---|---|---|---|
| Reaction with Malononitrile | Coupling with Phenylboronic Acid | Acylation with Acetyl Chloride | Substituted 2-((4-acetamido-5-bromo-2-fluorophenyl)methylene)malononitrile |
| Reaction with Ethyl Cyanoacetate | Coupling with Pyridine-3-boronic Acid | Acylation with Benzoyl Chloride | Substituted Ethyl 2-cyano-3-(4-benzamido-2-fluoro-5-(pyridin-3-yl)phenyl)acrylate |
Computational and Theoretical Studies on 2 Fluoro 4 Amino 5 Bromo Benzaldehyde and Analogues
Quantum Chemical Calculations (DFT, ab initio) for Molecular Understanding
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecules. These calculations provide a detailed picture of the electron distribution and energy landscape, which governs the molecule's behavior. For substituted benzaldehydes, DFT methods using functionals like B3LYP have been shown to provide reliable results for geometry optimization, vibrational frequencies, and electronic properties. researchgate.netmdpi.comconicet.gov.ar
The electronic structure of 2-Fluoro-4-amino-5-bromo-benzaldehyde is dictated by the interplay of its constituent functional groups: the electron-withdrawing aldehyde and fluoro groups, and the electron-donating amino group, all attached to a π-conjugated benzene (B151609) ring. The bromine atom acts primarily as an electron-withdrawing group via induction but can also participate in resonance.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO's energy level is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the aromatic ring. The LUMO, conversely, would be concentrated on the electron-deficient aldehyde group. chemicalnote.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net In substituted benzaldehydes, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both contributing to a smaller energy gap. rsc.org
Table 1: Predicted Frontier Orbital Properties of Substituted Benzaldehydes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzaldehyde (B42025) | -6.8 | -1.5 | 5.3 |
| 4-Aminobenzaldehyde | -5.7 | -1.3 | 4.4 |
| 2-Fluorobenzaldehyde | -7.0 | -1.7 | 5.3 |
Note: Values for benzaldehyde and its simpler analogues are illustrative and based on typical DFT calculation results found in the literature. The values for the title compound are predicted trends.
The presence of both strong electron-donating (amino) and electron-withdrawing (fluoro, bromo, aldehyde) groups on the same ring leads to significant intramolecular charge transfer (ICT), which narrows the HOMO-LUMO gap and influences the molecule's electronic absorption spectra. researchgate.net
The charge distribution within this compound is highly polarized due to the diverse electronic nature of its substituents. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this molecule, the most negative electrostatic potential is expected around the oxygen atom of the aldehyde group, making it a primary site for protonation or interaction with electrophiles. researchgate.net The region around the amino group's nitrogen will also exhibit negative potential, though its nucleophilicity may be modulated by the ortho-fluoro substituent. The hydrogen atoms of the amino group and the aldehyde proton will show positive potential.
Table 2: Calculated Dipole Moments of Related Benzaldehydes
| Compound | Calculated Dipole Moment (Debye) |
|---|---|
| Benzaldehyde | ~3.0 - 3.6 D ias.ac.innih.gov |
| o-Fluorobenzaldehyde | ~3.1 D ijtra.com |
| p-Fluorobenzaldehyde | ~1.8 D ijtra.com |
Note: Values are from computational studies and can vary with the level of theory and solvent model used.
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. nih.govcanterbury.ac.uk
For this compound, several reaction types can be computationally investigated:
Electrophilic Aromatic Substitution: The directing effects of the substituents can be analyzed. The powerful activating and ortho, para-directing amino group would dominate, suggesting that any further electrophilic attack would occur at the C6 position (ortho to the amino group), assuming steric hindrance from the adjacent bromine is not prohibitive.
Nucleophilic Addition to the Carbonyl: The aldehyde group is susceptible to nucleophilic attack. Computational studies on similar aldehydes, like the Wittig reaction or Schiff base formation, can model the transition states and intermediates to understand the reaction mechanism and stereoselectivity. nih.govacs.org The presence of various substituents on the ring can electronically influence the reactivity of the carbonyl carbon. nih.gov
Schiff Base Formation: The reaction between the amino group and another aldehyde, or the reaction of the aldehyde group with a primary amine, can be modeled. DFT studies have been used to investigate the mechanism of Schiff base formation from substituted benzaldehydes, identifying key transition states for hemiaminal formation and subsequent water elimination. nih.govcanterbury.ac.uk
DFT calculations can identify the transition state structures and their corresponding activation energies, which are critical for determining reaction rates and predicting the most favorable reaction pathway among several possibilities. acs.org
The orientation of the aldehyde group relative to the benzene ring is a key conformational feature in benzaldehydes. The barrier to rotation around the C(aryl)-C(aldehyde) bond is influenced by steric and electronic effects of the ring substituents. eurekaselect.comresearchgate.net For benzaldehyde itself, the planar conformation is most stable, and the rotational barrier is calculated to be around 6-8 kcal/mol. nih.govresearchgate.net
In this compound, the ortho-fluoro substituent is expected to have a significant impact on the aldehyde group's conformation. Studies on ortho-substituted benzaldehydes indicate a preference for the s-trans conformation, where the C=O bond is directed away from the ortho substituent to minimize steric repulsion. ias.ac.in The energy barrier to rotation can be significantly increased by bulky ortho substituents. nsf.gov Computational studies on ortho-chloro and ortho-fluoro benzoic acids have shown rotational barriers of up to 25.5 kJ·mol⁻¹ (around 6.1 kcal/mol). mdpi.com A similar or even higher barrier might be expected for the title compound due to the repulsive interactions between the aldehyde oxygen and the ortho-fluorine atom.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum calculations are excellent for single molecules (or small clusters) in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in an explicit solvent environment over time. acs.orgacs.org MD simulations can provide insights into solvation shells, intermolecular interactions like hydrogen and halogen bonding, and the dynamic behavior of the molecule in solution. nih.govnih.gov
For this compound in a solvent like water or ethanol, MD simulations could reveal:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the aldehyde oxygen and the fluorine atom can act as acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules. bohrium.com
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the bromine interacts with a nucleophile (like the oxygen of a solvent molecule). nih.govmdpi.com
Solvation Structure: Simulations can map the spatial distribution of solvent molecules around the solute, showing how the solvent organizes to accommodate the different functional groups. researchgate.net Studies on benzaldehyde in CO2, for instance, have shown that solvent molecules arrange themselves closely following the negative electrostatic potential of the solute. researchgate.net
These simulations are crucial for understanding how the solvent environment modulates the molecule's conformation, reactivity, and interactions with other molecules.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. acs.orgnih.govacs.org These models use molecular descriptors—numerical values that encode structural, electronic, or steric information—to predict properties like boiling point, solubility, or, in the case of QSAR (Quantitative Structure-Activity Relationship), biological activity. nih.govresearchgate.netresearchgate.net
For a class of compounds like substituted benzaldehydes, a QSPR model could be developed to predict a specific property, for example, the ¹⁷O NMR chemical shift of the carbonyl oxygen. acs.orgnih.govunicamp.br
Steps in a typical QSPR study for benzaldehyde analogues:
Data Set: A series of substituted benzaldehydes with known experimental values for a particular property is collected. researchgate.net
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic descriptors like HOMO/LUMO energies, steric descriptors, and topological indices) are calculated for each molecule in the series. nih.govunicamp.br
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to find the best correlation between a subset of descriptors and the experimental property. acs.orgresearchgate.net
Validation: The predictive power of the resulting equation is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.netunicamp.br
Such studies have been successfully applied to benzaldehyde derivatives to predict properties and activities, demonstrating the importance of parameters like hydrophobicity and electronic effects of substituents. nih.govacs.org
Development of Molecular Descriptors Correlated with Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound and its analogues can be quantified and predicted through the development of molecular descriptors using computational methods. These descriptors are numerical values derived from the molecular structure that represent its physicochemical properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate these descriptors with experimental outcomes. researchgate.netnih.gov
For substituted benzaldehydes, a variety of electronic, steric, and topological descriptors are calculated to build these predictive models. researchgate.net The geometry of the molecules is typically optimized using methods like the semi-empirical PM3 or more robust Density Functional Theory (DFT) approaches, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netnih.gov From these optimized structures, descriptors are derived.
Key molecular descriptors relevant to the reactivity of substituted benzaldehydes include:
Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding electron transfer processes in reactions. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov Other electronic descriptors are partial atomic charges, dipole moments, and molecular electrostatic potential (MEP), which identify electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, which influence how it interacts with other reactants. Molar volume, surface area, and specific substituent-related parameters fall into this category.
Topological Descriptors: These are derived from the graph representation of the molecule and describe aspects like branching and connectivity. The molecular connectivity index is a commonly used topological descriptor. researchgate.net
Once calculated, these descriptors are used to build a regression model against an experimental property, such as NMR chemical shifts (which are sensitive to the electronic environment) or reaction rates. researchgate.net Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to create the correlation. researchgate.netresearchgate.net For instance, QSPR models for substituted benzaldehydes have successfully predicted ¹⁷O carbonyl chemical shifts, with strong correlations found for descriptors related to the electronic properties of the benzene ring and the aldehyde group. researchgate.net Such models demonstrate that the electronic influence of substituents (like the amino, fluoro, and bromo groups) significantly dictates the reactivity of the aldehyde functional group.
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Describes electron-donating/accepting ability and chemical stability. nih.gov |
| Electronic | Molecular Electrostatic Potential (MEP) | Indicates regions for electrophilic and nucleophilic attack. nih.gov |
| Electronic | Partial Atomic Charges | Quantifies charge distribution across the molecule. mdpi.com |
| Steric | Molar Volume | Relates to the size of the molecule and potential steric hindrance. |
| Topological | Molecular Connectivity Index (χ) | Represents molecular size, branching, and shape. researchgate.net |
Predictive Modeling of Synthetic Outcomes and Reaction Efficiency
The principles of QSPR and QSAR can be extended to create predictive models for the outcomes of chemical reactions, including reaction efficiency, yield, and selectivity. nih.govresearchgate.net For the synthesis of complex molecules like this compound and its analogues, such models can significantly reduce the need for extensive experimental optimization, thereby saving time and resources. liberty.edu
Predictive modeling of synthetic outcomes involves developing a quantitative relationship between a set of descriptors for the reactants, reagents, catalysts, and solvent conditions, and a measured outcome like product yield. The workflow is similar to that of QSPR model development:
Data Collection: A dataset of reactions is compiled where the inputs (structures of starting materials, catalysts, etc.) and the output (e.g., yield) are known.
Descriptor Calculation: A comprehensive set of molecular and/or reaction-based descriptors is calculated for all components of the reaction system.
Model Building: Statistical or machine learning algorithms, such as multiple linear regression or artificial neural networks, are used to build a model that links the descriptors to the reaction outcome. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its robustness and reliability. jmaterenvironsci.com
For the synthesis of substituted benzaldehydes, models could predict the efficiency of, for example, a formylation reaction or a halogenation step. Descriptors for the starting substituted benzene would include electronic parameters describing the activating/deactivating nature of the existing substituents (amino, fluoro) and steric parameters that might influence regioselectivity. A model could predict the yield of the desired this compound isomer over other potential products. While specific predictive models for the synthesis of this exact compound are not widely published, the methodology is well-established for various classes of organic reactions. kpfu.ru
Theoretical Investigations into Halogen Bonding and Non-Covalent Interactions
The substitution pattern of this compound, featuring both fluorine and bromine atoms on the aromatic ring, makes it a subject of significant interest for theoretical studies of non-covalent interactions, particularly halogen bonding. researchgate.net
A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov The strength of this interaction follows the trend I > Br > Cl > F and is highly tunable based on the electron-withdrawing power of the moiety to which the halogen is attached. nih.gov In this compound, the electron-withdrawing fluorine atom can enhance the positive electrostatic potential (the σ-hole) on the covalently bonded bromine atom, thereby strengthening its ability to act as a halogen bond donor. researchgate.net
Computational studies, primarily using Density Functional Theory (DFT), are used to characterize these interactions. nih.gov Calculations can determine the interaction energies, geometries, and electronic properties of halogen-bonded complexes. researchgate.net For instance, studies on fluorinated haloarenes have shown that fluorine substitution can increase the strength of halogen bonds by up to 100%. researchgate.net Theoretical analysis of a closely related compound, 2-bromo-5-fluorobenzaldehyde, has revealed the presence of short intermolecular Br···F interactions in its crystal structure, which are shorter than the sum of their van der Waals radii, indicating a significant attractive interaction. researchgate.net
Beyond halogen bonding, theoretical investigations can elucidate a network of other weak interactions that govern the supramolecular assembly of these molecules in the solid state. nih.gov These include:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the aldehyde oxygen is a potential acceptor. Weak C–H⋯O hydrogen bonds are also common in the crystal packing of benzaldehyde derivatives. nih.gov
π–π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability through offset face-to-face interactions. researchgate.netnih.gov
Tools like Hirshfeld surface analysis and Interacting Quantum Atoms (IQA) energy decomposition are used to visualize and quantify these varied interactions. nih.govresearchgate.net IQA, for example, can partition the total energy of a system into electrostatic and covalent contributions for specific atom-atom interactions, providing a clear picture of the stabilizing or destabilizing nature of an intramolecular halogen bond (e.g., between the Br and the aldehyde oxygen). researchgate.net These computational methods provide a detailed understanding of the forces that dictate molecular recognition and crystal engineering for halogenated aromatic aldehydes.
| Interaction Type | Description | Relevant Atoms in Target Compound | Computational Methods |
|---|---|---|---|
| Halogen Bonding | Interaction between an electrophilic halogen (σ-hole) and a nucleophile. nih.gov | C–Br (donor) with O, N, or F (acceptor) | DFT, MEP analysis, CCSD(T) nih.gov |
| Hydrogen Bonding | Interaction between a hydrogen donor (e.g., N-H) and an acceptor (e.g., C=O). nih.gov | N–H···O, C–H···O | DFT, Hirshfeld Surface Analysis nih.gov |
| π–π Stacking | Attractive interaction between aromatic rings. researchgate.net | Benzene Ring | DFT, Crystal Structure Analysis nih.gov |
| van der Waals Forces | General dispersion and dipole-dipole forces. nih.gov | All atoms | DFT with dispersion correction (e.g., PBE0-dDsC) nih.gov |
Advanced Analytical Methodologies for Process and Reaction Analysis in the Study of 2 Fluoro 4 Amino 5 Bromo Benzaldehyde
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are indispensable for separating and quantifying the components of a reaction mixture, thereby enabling the monitoring of reaction progress and the assessment of final product purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Fluoro-4-amino-5-bromo-benzaldehyde. The development of a robust HPLC method is critical for accurate reaction monitoring and purity determination.
A typical HPLC method for aromatic amines and substituted benzaldehydes involves reversed-phase chromatography. nih.govnih.gov A C18 column is often the stationary phase of choice, providing a good balance of hydrophobicity for retaining the analyte. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govtandfonline.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of all components, from polar starting materials to the less polar product and byproducts. nih.gov
Optimization of an HPLC method for this compound would involve systematically adjusting parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation. The goal is to obtain sharp, symmetrical peaks with good resolution between the main compound and any potential impurities, such as starting materials, isomers, or degradation products. UV detection is commonly used, with the detection wavelength set at the absorbance maximum of the analyte to ensure high sensitivity. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Amines
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the amino group in this compound might require derivatization to improve volatility and peak shape, GC can be particularly useful for the separation of positional isomers that may be difficult to resolve by HPLC. nih.gov The use of a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like a phenyl-substituted polysiloxane) is crucial for achieving high-resolution separation. nih.gov
Low Thermal Mass (LTM) GC is an advancement that allows for very rapid heating and cooling of the GC column. This capability significantly reduces analysis time and can improve sample throughput, which is highly beneficial in a process monitoring environment. For the analysis of reaction mixtures containing this compound and its isomers, LTM GC could provide near real-time information on the reaction progress.
Flame Ionization Detection (FID) is a common detector for GC, offering good sensitivity for organic compounds. nih.gov For more specific detection and identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. nih.govnih.gov GC-MS provides not only retention time data but also mass spectra, which can be used to identify unknown impurities and byproducts by comparing the spectra to libraries or through interpretation. nih.govacs.org
Table 2: Representative GC Conditions for Benzaldehyde (B42025) Analysis
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
While this compound itself is not chiral, it is often used as a starting material in the synthesis of chiral molecules, such as pharmaceuticals. In such cases, it is essential to determine the enantiomeric purity of the final product. Chiral chromatography, either by HPLC or GC, is the primary technique for separating enantiomers. wvu.educhiralpedia.com
This is typically achieved by using a chiral stationary phase (CSP). chiralpedia.com These stationary phases are designed to interact differently with the two enantiomers, leading to different retention times and thus separation. The choice of the CSP is critical and often requires screening of various types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides adequate resolution for the specific compound. mdpi.com
Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Intermediates
Spectroscopic techniques provide valuable information about the molecular structure and can be used in-situ to monitor reactions in real-time, offering insights into reaction mechanisms and the identification of transient intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. When applied in-situ, it allows for the real-time monitoring of a chemical reaction as it proceeds in the NMR tube. researchgate.net This technique can provide detailed information about the kinetics of the reaction, the formation of intermediates, and the appearance of byproducts. nih.gov
For a reaction involving this compound, ¹H NMR and ¹⁹F NMR would be particularly informative. ¹H NMR would allow for the tracking of signals corresponding to the aldehyde proton and the aromatic protons, providing a direct measure of the consumption of the starting material and the formation of the product. ¹⁹F NMR is highly sensitive to changes in the electronic environment around the fluorine atom, making it an excellent probe for monitoring the transformation of the starting material. By acquiring spectra at regular intervals, a reaction profile can be constructed, which is invaluable for understanding the reaction mechanism and optimizing reaction conditions.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. When coupled with a separation technique like HPLC or GC (as in LC-MS and GC-MS), it becomes a powerful tool for identifying and characterizing components in a complex mixture. nih.govnih.gov
In the context of reactions involving this compound, MS can be used to identify transient intermediates that may be present in low concentrations. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of an unknown compound. nih.govacs.org This information is critical for proposing structures for reaction intermediates and byproducts.
Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule. By analyzing the mass spectra of various components in the reaction mixture, a more complete picture of the reaction pathway can be developed.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and track chemical changes in a molecule. researchgate.nettudublin.ie These two methods are often complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. researchgate.netnih.gov
In the context of this compound, IR and Raman spectroscopy would be invaluable for monitoring reactions involving its key functional groups: the aldehyde (-CHO), the primary amine (-NH2), and the aromatic ring with its halogen substituents.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. utdallas.edu These frequencies correspond to the energy required to excite the vibrational modes of the bonds. A typical IR spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹).
For this compound, characteristic IR absorption bands would be expected for its functional groups. For instance, the aldehyde group would exhibit a strong C=O stretching vibration, typically in the range of 1690-1740 cm⁻¹. vscht.cz The N-H stretching vibrations of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. utdallas.edu The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while C-F and C-Br stretching vibrations would appear at lower frequencies in the fingerprint region (below 1500 cm⁻¹). libretexts.org
By monitoring changes in the intensity or position of these characteristic bands, one could follow the transformation of the functional groups during a chemical reaction. For example, if the aldehyde group is reduced to an alcohol, the strong C=O peak would disappear and a broad O-H stretching band would appear around 3200-3600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. nih.gov The scattered photons can have a lower (Stokes) or higher (anti-Stokes) frequency than the incident photons, with the frequency shift corresponding to the vibrational energy levels of the molecule. nih.gov
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, the aromatic ring vibrations would likely produce strong Raman signals. The C-Br and C-F bonds would also be Raman active. Similar to IR, changes in the Raman spectrum can be used to monitor reactions. For example, a reaction that alters the substitution pattern of the aromatic ring would lead to shifts in the ring-related vibrational bands.
The following table provides a hypothetical summary of the expected vibrational frequencies for this compound, based on typical ranges for the respective functional groups.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |
| Aldehyde (-CHO) | C=O Stretch | 1690-1740 (strong) | Moderate to Strong |
| Aldehyde (-CHO) | C-H Stretch | 2720-2820 (two bands) | Moderate |
| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |
| Aromatic Ring | C=C Stretch | 1400-1600 | Strong |
| Fluoro (-F) | C-F Stretch | 1000-1400 | Moderate |
| Bromo (-Br) | C-Br Stretch | 500-600 | Strong |
Note: This table is illustrative and based on general spectroscopic principles. Specific values for this compound would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination of Novel Derivatives
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govanton-paar.com This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. anton-paar.com
For novel derivatives synthesized from this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous structural proof. nih.gov This is particularly crucial when new stereocenters are formed or when complex molecular architectures are assembled.
The process involves growing a high-quality single crystal of the derivative, mounting it on a diffractometer, and exposing it to a beam of X-rays. The diffraction data is collected and processed to solve and refine the crystal structure.
The structural information obtained from X-ray crystallography is presented in various forms, including tables of atomic coordinates, bond lengths, and angles, as well as visual representations like ORTEP or ball-and-stick diagrams. A key output is the Crystallographic Information File (CIF), which is a standard format for archiving and sharing crystallographic data.
A hypothetical data table that could be generated from an X-ray crystallographic study of a derivative of this compound is shown below.
| Parameter | Value |
| Chemical Formula | C₇H₅BrFNO |
| Molecular Weight | 218.03 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 12.45 |
| c (Å) | 23.12 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1689.5 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.715 |
Note: The data in this table is purely hypothetical and serves as an example of the crystallographic parameters that would be determined.
Q & A
Q. What are the recommended synthetic routes for preparing 2-fluoro-4-amino-5-bromo-benzaldehyde in academic laboratories?
A practical approach involves sequential functionalization of a benzaldehyde scaffold. For example:
- Bromination : Direct bromination at the 5-position using Br₂ in acetic acid or NBS (N-bromosuccinimide) under controlled conditions .
- Fluorination : Electrophilic fluorination via diazotization followed by Balz-Schiemann reaction or using Selectfluor™ reagents .
- Amination : Reductive amination or nucleophilic substitution (e.g., NH₃/NaN₃ under Pd catalysis) at the 4-position . Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Q. How can researchers confirm the structural identity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Verify substituent positions via -NMR (e.g., aldehyde proton at ~10 ppm) and -NMR (fluorine coupling patterns) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or EI-MS, observing peaks at m/z ≈ 245 (M+H)⁺ .
- Elemental Analysis : Validate C, H, N, Br, and F percentages against theoretical values .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Limited toxicological data exist, so treat as hazardous. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Reactivity : The aldehyde group is sensitive to oxidation; the bromine atom may pose alkylation risks. Avoid contact with skin/eyes .
- First Aid : For exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved during characterization?
Contradictions may arise from:
- Tautomerism : The aldehyde and amine groups may form imine tautomers, altering NMR signals. Use deuterated DMSO to stabilize the structure .
- Impurities : Trace solvents or byproducts (e.g., dehalogenated intermediates) can skew results. Re-purify via recrystallization (ethanol/water) .
- Dynamic Effects : Variable-temperature NMR can reveal conformational changes affecting peak splitting .
Q. What strategies optimize the stability of this compound in solution?
- Storage : Keep in anhydrous DMF or DMSO at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Buffering : Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical degradation .
- Avoid Protic Solvents : Methanol/water accelerates aldehyde hydration; use aprotic solvents for reactions .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Docking Studies : Predict steric/electronic effects of bromine and fluorine on palladium catalyst coordination .
- Kinetic Simulations : Use software like Gaussian or ORCA to estimate activation barriers for amination or fluorination steps .
Q. What mechanistic insights explain low yields in the amination step?
Potential issues include:
- Side Reactions : Competing hydrolysis of the aldehyde group under basic conditions. Use milder bases (e.g., K₂CO₃) and dry solvents .
- Catalyst Poisoning : Fluorine or bromine may deactivate Pd catalysts. Switch to BrettPhos or Xantphos ligands for improved stability .
- Steric Hindrance : The 5-bromo substituent may block amine access. Introduce directing groups (e.g., boronic esters) to enhance regioselectivity .
Methodological Guidance for Contradiction Analysis
- Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, catalyst lot) to identify batch-specific anomalies .
- Comparative Studies : Benchmark against analogs (e.g., 4-bromo-2-fluorobenzaldehyde) to isolate substituent-specific effects .
- Multi-Technique Validation : Cross-check results using X-ray crystallography (if crystalline) or IR spectroscopy to resolve ambiguous data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
